2-(Pyridin-2-ylsulfinyl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfinylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-4-6-11(10)7-3-1-2-5-9-7/h1-3,5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASVYVDVXMXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Pyridin 2 Ylsulfinyl Acetonitrile
Reactivity at the Sulfinyl Sulfur Center
The sulfur atom in the sulfinyl group is electrophilic and susceptible to nucleophilic attack, while the oxygen atom is nucleophilic and basic. This duality governs its reactivity, which includes oxidation to the corresponding sulfone, reduction to the thioether, and complex rearrangements.
The sulfoxide (B87167) functional group in 2-(Pyridin-2-ylsulfinyl)acetonitrile can be readily oxidized to the corresponding sulfone, 2-(Pyridin-2-ylsulfonyl)acetonitrile. This transformation is a common reaction for sulfoxides and can be achieved using a variety of oxidizing agents. The reaction involves the expansion of the coordination sphere of the sulfur atom, resulting in a hexavalent sulfur center with two oxygen atoms doubly bonded to it.
The choice of oxidant can depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Common laboratory reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. The reaction is typically robust and proceeds in high yield under mild conditions. The resulting sulfone is generally more stable and less reactive in rearrangements compared to the parent sulfoxide.
| Oxidizing Agent | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or other solvents, sometimes with a catalyst. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at 0 °C to room temp. |
| Potassium Permanganate (KMnO₄) | Aqueous or organic solvents; conditions must be controlled to avoid over-oxidation. |
| Oxone® (Potassium peroxymonosulfate) | Aqueous/organic solvent mixtures (e.g., MeOH/H₂O) at room temp. |
The sulfinyl group can be reduced to the corresponding thioether (sulfide), 2-(pyridin-2-ylsulfanyl)acetonitrile. This deoxygenation reaction is a key transformation in organosulfur chemistry. A range of reducing agents can accomplish this, often requiring prior "activation" of the sulfoxide oxygen by a Lewis or Brønsted acid.
Common methods for sulfoxide reduction include the use of phosphorus-based reagents like phosphorus trichloride (B1173362) or systems such as sodium iodide in the presence of an acid like trifluoroacetic anhydride (B1165640). High-valent metal halides, for instance, titanium(IV) chloride in combination with sodium iodide, are also effective. These reactions typically proceed by formation of an oxygen-electrophile adduct, which facilitates nucleophilic attack at the sulfur center and subsequent cleavage of the sulfur-oxygen bond.
| Reducing Agent/System | Typical Conditions |
| Phosphorus Trichloride (PCl₃) | Organic solvent, often at reduced temperatures. |
| Trifluoroacetic anhydride / Sodium Iodide | Acetonitrile (B52724) or other polar aprotic solvents at 0 °C to room temp. |
| Titanium(IV) Chloride / Sodium Iodide | Aprotic solvents like dichloromethane (B109758) or acetonitrile. |
| Oxalyl Chloride / Dimethyl Sulfoxide (DMSO) | Swern-type conditions can sometimes effect reduction. |
Given the presence of at least one α-hydrogen, this compound is expected to undergo the Pummerer rearrangement. wikipedia.orgsynarchive.com This reaction is characteristic of sulfoxides bearing an α-methylene group and is typically initiated by an acid anhydride, most commonly acetic anhydride. wikipedia.orgtcichemicals.com
The mechanism commences with the acylation of the nucleophilic sulfoxide oxygen by the anhydride. wikipedia.org This step forms an acyloxysulfonium intermediate. Subsequent abstraction of an α-proton by a base (such as the acetate (B1210297) anion generated in the first step) leads to the formation of a sulfur ylide. This ylide rapidly rearranges, eliminating a carboxylate group and generating a highly electrophilic thionium (B1214772) ion (or sulfenium cation). tcichemicals.com Finally, intramolecular or intermolecular trapping of this cation by a nucleophile, typically the carboxylate anion, at the α-carbon yields an α-acyloxy thioether as the final product. wikipedia.orgtcichemicals.comtcichemicals.com The use of other activators, such as trifluoroacetic anhydride, can facilitate the reaction under milder conditions. wikipedia.org
The oxygen atom of the sulfinyl group in this compound has a lone pair of electrons, rendering it Lewis basic. This property allows it to act as a ligand, coordinating to various Lewis acids and metal centers. This coordination is a fundamental aspect of its reactivity and is often the initial step in reactions like reductions and Pummerer rearrangements, where an electrophile activates the S=O bond.
In the context of coordination chemistry, the entire molecule can act as a ligand, with potential coordination sites at the pyridine (B92270) nitrogen, the nitrile nitrogen, and the sulfinyl oxygen. The term "ligand exchange" describes a reaction where one ligand in a metal complex is substituted by another. chemguide.co.uk While the sulfinyl group itself is not typically "exchanged," its coordination to a metal can be reversible, and its presence can influence the substitution of other ligands in the complex. libretexts.org For example, coordination of the sulfinyl oxygen to a metal center can enhance the lability of other ligands or stabilize specific geometries.
Reactivity of the α-Methylene Group of the Acetonitrile Moiety
The methylene (B1212753) group (CH₂) situated between the sulfinyl and cyano groups is highly activated. The protons on this carbon are significantly more acidic than those of a simple alkane due to the inductive and resonance-stabilizing effects of the adjacent electron-withdrawing groups.
The combined electron-withdrawing power of the pyridin-2-ylsulfinyl group and the cyano group renders the α-methylene protons acidic enough to be removed by moderately strong bases. Deprotonation results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized onto the sulfoxide oxygen and the nitrile nitrogen, which accounts for its stability.
This facile carbanion generation is synthetically valuable. The resulting nucleophilic carbanion can react with a wide array of electrophiles to form new carbon-carbon bonds. Typical reactions include alkylation with alkyl halides, and addition to carbonyl compounds such as aldehydes and ketones. The choice of base is crucial to ensure complete deprotonation without undesirable side reactions. Strong, non-nucleophilic bases are often preferred for this purpose. The generation of carbanions is a cornerstone of C-C bond formation in organic synthesis. nih.govrsc.org
| Base | Typical Solvent | Notes |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Heterogeneous reaction; effective for generating enolates and other stabilized carbanions. |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Strong, non-nucleophilic base; typically prepared in situ and used at low temperatures (e.g., -78 °C). |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Hexanes | Very strong base; can also act as a nucleophile, requiring careful temperature control. |
| Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | Strong, sterically hindered base suitable for generating carbanions. |
Nucleophilic Additions to Electrophilic Species
The methylene carbon of this compound, positioned between two electron-withdrawing groups (sulfinyl and cyano), is highly activated and readily deprotonated by a base to form a stabilized carbanion. This carbanion serves as a strong nucleophile, capable of attacking a variety of electrophilic species. This reactivity is fundamental to the formation of new carbon-carbon bonds.
The conjugate addition, or Michael addition, is a characteristic reaction for such activated methylene compounds. In this reaction, the carbanion derived from this compound adds to α,β-unsaturated carbonyl compounds. The dipyridyl structure in related compounds has been shown to stabilize the intermediate carbanion, allowing the resulting Michael adduct to be trapped by other electrophiles. nih.gov While specific studies on this compound are limited, its structural similarity to other active methylene compounds suggests it would readily participate in these transformations.
The general mechanism involves the formation of an enolate-like intermediate which then attacks the β-carbon of the unsaturated system. The resulting intermediate can then be protonated to yield the final addition product. Organolithium nucleophiles have been successfully used in conjugate additions involving olefinic pyridines, indicating that strong bases can facilitate these reactions. nih.gov
Table 1: Examples of Nucleophilic Addition Reactions with Activated Methylene Compounds
| Nucleophile Precursor | Electrophile | Base/Catalyst | Product Type |
| Active Methylene Compound | α,β-Unsaturated Ketone | Base (e.g., NaOEt) | Michael Adduct |
| Active Methylene Compound | Alkyl Halide | Base (e.g., K2CO3) | Alkylated Product |
| 1,2-bis(2-pyridyl)ethylene | Organolithium Reagent | - | Anionic Intermediate |
Condensation Reactions (e.g., with Carbonyl Compounds)
One of the most significant reactions involving this compound is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new C=C double bond. wikipedia.orgresearchgate.net The product is typically an α,β-unsaturated nitrile.
The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the initial deprotonation of the active methylene compound. wikipedia.orgnih.gov The pyridine ring within the this compound molecule can itself exhibit a catalytic effect. It can activate the methylene group by abstracting a proton via the lone pair of electrons on the nitrogen atom, and simultaneously activate the carbonyl group of the reacting aldehyde or ketone. bas.bg
This condensation is highly valuable in organic synthesis as it is a simple, efficient, and often environmentally friendly method for C=C bond formation, with water being the only byproduct. bas.bg The reaction typically shows high selectivity for the E-isomer of the resulting alkene. bas.bg A three-component reaction involving β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can proceed via a cascade Knoevenagel condensation, Michael addition, and intramolecular cyclization. organic-chemistry.org
Table 2: Knoevenagel Condensation with Pyridine-Containing Compounds
| Active Methylene Compound | Carbonyl Compound | Catalyst | Solvent | Product |
| Malononitrile | 2-Pyridinecarboxaldehyde | None | H2O:EtOH | 2-(Pyridin-2-ylmethylene)malononitrile |
| Malononitrile | 3-Pyridinecarboxaldehyde | None | H2O:EtOH | 2-(Pyridin-3-ylmethylene)malononitrile |
| Malononitrile | 4-Pyridinecarboxaldehyde | None | H2O:EtOH | 2-(Pyridin-4-ylmethylene)malononitrile |
| Malononitrile | Benzaldehyde Derivatives | Pyridine-functionalized Mesoporous Organosilica | Ethanol (B145695) | Substituted Benzylidenenmalononitrile |
Reactivity of the Nitrile Functionality
The cyano group (-C≡N) in this compound is a versatile functional group that can undergo hydrolysis, nucleophilic additions, and cycloaddition reactions. numberanalytics.com Its reactivity stems from the polarized carbon-nitrogen triple bond, where the carbon atom is electrophilic. chemistrysteps.com
Hydrolysis to Amide and Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk The reaction proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid (or its salt). chemguide.co.uk
Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. libretexts.org The intermediate imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed. chemistrysteps.com
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), yields the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia (B1221849) gas. chemguide.co.uknih.gov The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the cyano group. chemistrysteps.comweebly.com To obtain the free carboxylic acid, the final reaction mixture must be acidified. chemguide.co.uk
Selective hydrolysis to the amide is possible under controlled conditions, for instance, by using milder reagents or specific catalysts. researchgate.net Studies on alkyl derivatives of (pyridyl-2)acetonitriles have shown that alkaline hydrolysis can effectively produce the corresponding amides. nih.gov
Nucleophilic Additions to the Cyano Group (e.g., for Tetrazole Synthesis)
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. numberanalytics.com A particularly important reaction is the addition of the azide (B81097) anion (N₃⁻) to form a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many pharmaceutical compounds. beilstein-journals.orgnih.gov
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or Huisgen cycloaddition) of an azide with a nitrile. nih.govnih.gov This reaction is typically performed by heating the nitrile with sodium azide, often in the presence of an ammonium salt (like ammonium chloride) or a Lewis acid in a solvent such as dimethylformamide (DMF). nih.govchalcogen.ro This method provides a direct and efficient route to incorporate the tetrazole moiety. chalcogen.ro
Table 3: Common Conditions for Tetrazole Synthesis from Nitriles
| Nitrile Substrate | Azide Source | Additive/Catalyst | Solvent | Temperature |
| Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | Heating |
| Organic Nitriles | Sodium Azide | Ammonium Chloride, Lithium Chloride | DMF | 110 °C |
| Isocyanides | Azidotrimethylsilane | HCl | Methanol (B129727) | 60 °C |
Cycloaddition Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. numberanalytics.com This reactivity allows for the synthesis of various five-membered heterocyclic rings. The reaction with nitrilimines, for example, can yield 1,2,4-triazoles. mdpi.com
Another significant cycloaddition is the reaction with pyridinium ylides. These ylides, generated in situ from pyridinium salts, can undergo [3+2] cycloaddition reactions with various dipolarophiles, including nitriles, to form indolizine (B1195054) derivatives and other fused heterocyclic systems. researchgate.netresearchgate.net The nitrile group in this compound could potentially participate in such cycloadditions, leading to complex heterocyclic structures.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system. nih.gov The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orggcwgandhinagar.com When EAS does occur, it requires harsh reaction conditions and proceeds preferentially at the C-3 (meta) position. quimicaorganica.orgquora.comaklectures.com
Attack at the C-2 or C-4 positions is disfavored because the resulting cationic intermediate (sigma complex) would place a positive charge on the electronegative nitrogen atom, which is a highly unstable arrangement. quimicaorganica.orgquora.com The intermediate from attack at C-3 avoids this destabilization.
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. nih.gov However, these reactions typically require a good leaving group at the position of attack. The pyridine nitrogen itself is nucleophilic and can react with electrophiles such as acids (protonation) and alkylating agents (quaternization), forming pyridinium salts. gcwgandhinagar.com
Table 4: Reactivity of the Pyridine Ring
| Reaction Type | Reagent | Position of Attack | Reactivity vs. Benzene |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | C-3 (meta) | Less Reactive |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NH₂⁻) | C-2, C-4 (ortho, para) | More Reactive |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Nitrogen | N/A |
| N-Oxidation | Peroxy Acid | Nitrogen | N/A |
Electrophilic Aromatic Substitution (EAS) Reactions
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.compearson.com This deactivation is comparable to that of nitrobenzene. youtube.com EAS reactions on unsubstituted pyridine, when forced under harsh conditions, typically yield substitution at the C-3 (meta) position. youtube.comyoutube.com Attack at the C-2 or C-4 positions is disfavored because it leads to a resonance-stabilized intermediate where the positive charge is placed on the already electron-deficient nitrogen atom. youtube.com
In this compound, the sulfinylacetonitrile group at the C-2 position further complicates the reactivity. The sulfinyl group is generally considered an electron-withdrawing and deactivating group, which would further decrease the electron density of the pyridine ring and make EAS even more challenging. The combined deactivating effects of the ring nitrogen and the 2-substituent render the molecule highly resistant to typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation. nih.gov Should a reaction occur, substitution would be predicted to happen at the C-5 position, which is meta to both the ring nitrogen's influence and the C-2 substituent.
Table 1: General Comparison of Reactivity in Electrophilic Aromatic Substitution
| Compound | Relative Reactivity | Major Product Position(s) | Typical Conditions |
|---|---|---|---|
| Benzene | 1 | Monosubstituted | Mild (e.g., FeBr₃, room temp for bromination) |
| Pyridine | ~10⁻⁶ | C-3 | Harsh (e.g., H₂SO₄/SO₃, >200°C for sulfonation) |
| Pyridine N-oxide | >1 | C-4 | Milder than pyridine |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Substituted Pyridines
In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 (ortho) or C-4 (para) positions. stackexchange.comquimicaorganica.org The electronegative nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy for the substitution. stackexchange.com
For this compound, the sulfinylacetonitrile group itself is not a conventional leaving group for SNAr. However, if another leaving group, such as a halogen, were present on the pyridine ring (e.g., at C-4 or C-6), the molecule would be a viable substrate for SNAr. The existing 2-substituent would electronically influence the rate of substitution. The sulfinyl group's electron-withdrawing nature would further activate the ring toward nucleophilic attack, enhancing the reaction rate.
The general reactivity order for leaving groups in SNAr reactions on pyridines can vary depending on the nucleophile and conditions, but often follows F > Cl > Br > I, a hallmark of reactions where the rate-determining step is the initial nucleophilic attack. lookchem.comnih.gov
Table 2: Relative Reactivity of 2-Halopyridines with Sodium Methoxide
| Leaving Group (at C-2) | Relative Rate |
|---|---|
| -F | 312 |
| -Cl | 1 |
| -Br | 3.4 |
Data is illustrative of the "element effect" often seen in SNAr reactions.
N-Oxidation and its Influence on Pyridine Ring Reactivity
The reactivity of the pyridine ring can be dramatically altered by oxidation of the nitrogen atom to form a pyridine N-oxide. bhu.ac.in This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. almerja.comarkat-usa.org
The resulting N-oxide of this compound would exhibit enhanced reactivity towards both electrophiles and nucleophiles.
Electrophilic Substitution: The N-oxide group is a powerful activating group for EAS. It can donate electron density to the ring via resonance, and it also prevents the nitrogen atom from being protonated under acidic reaction conditions. bhu.ac.inalmerja.com This activation directs electrophilic attack primarily to the C-4 (para) and C-6 (ortho) positions. chemtube3d.comwikipedia.org Thus, nitration or halogenation of the N-oxide derivative would be expected to proceed under much milder conditions than for the parent compound, yielding 4-substituted products. bhu.ac.in
Nucleophilic Substitution: The N-oxide functionality also facilitates nucleophilic substitution. For instance, treatment with reagents like phosphorus oxychloride (POCl₃) can convert the oxygen into a good leaving group, allowing for the introduction of a nucleophile (e.g., chloride) at the C-2 or C-4 position. wikipedia.org
Quaternization of the Pyridine Nitrogen
Quaternization is the reaction of the pyridine nitrogen with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to form a positively charged pyridinium salt. rsc.orgrsc.org This modification drastically increases the electron-withdrawing character of the ring, rendering it highly susceptible to nucleophilic attack. rsc.org
The formation of an N-alkylpyridinium salt from this compound would make the ring exceptionally electron-poor. Such pyridinium salts are excellent substrates for SNAr reactions, even with relatively poor leaving groups. nih.gov Nucleophiles will readily add to the C-2 and C-4 positions of the pyridinium ring. This strategy is often employed to activate the pyridine system for the introduction of a wide range of nucleophiles. rsc.orgrsc.org
Table 3: Common Reagents for Pyridine Quaternization
| Reagent | Product Type | Typical Conditions |
|---|---|---|
| Methyl iodide (CH₃I) | N-methylpyridinium iodide | Room temperature, neat or in solvent (e.g., acetonitrile) |
| Benzyl bromide (BnBr) | N-benzylpyridinium bromide | Mild heating in solvent (e.g., acetone, acetonitrile) |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-methylpyridinium methylsulfate | Room temperature, neat |
Intermolecular and Intramolecular Reaction Pathways
The bifunctional nature of the 2-(sulfinyl)acetonitrile side chain allows for a variety of unique intramolecular reactions, including rearrangements and cyclizations.
Truce-Smiles Rearrangements Involving Sulfinyl Moieties
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that involves the migration of an aryl group from a heteroatom to a carbanion. cdnsciencepub.comcdnsciencepub.com A related process, the Smiles rearrangement, involves a similar intramolecular SNAr pathway. These rearrangements are relevant to sulfoxide-containing compounds. researchgate.netnih.gov
For this compound, the methylene group (-CH₂CN) is acidic and can be deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to generate a carbanion. This carbanion could potentially act as an intramolecular nucleophile. In a Smiles-type rearrangement, this nucleophile could attack an activated position on the pyridine ring. However, a more plausible pathway involves the rearrangement of the sulfinyl group itself. Upon formation of the carbanion, a rearrangement could occur where the pyridyl ring migrates from the sulfur atom to the adjacent carbon, although such reactions often require specific electronic activation of the migrating aromatic ring. acs.org The feasibility of this rearrangement for this compound would depend critically on the reaction conditions and the stability of the spirocyclic intermediate. cdnsciencepub.com
Cyclization Reactions Leading to Fused Heterocyclic Systems
The presence of the active methylene group, the nitrile, and the sulfoxide moiety provides multiple handles for constructing fused heterocyclic systems. bohrium.comias.ac.in These reactions are valuable for synthesizing complex molecules with potential biological activity.
One potential pathway involves using the active methylene group as a nucleophile to react with an electrophile, followed by cyclization onto the pyridine ring or the sulfinyl group. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the pyridine core.
More commonly, the nitrile group can participate in cyclization reactions. For instance, treatment with reagents that react with both the active methylene and the nitrile could lead to the formation of fused pyridines or pyrimidines. Another approach involves intramolecular cyclization where the pyridine nitrogen or a substituent on the ring attacks the nitrile group or the methylene carbon under specific conditions. Such reactions can lead to the formation of important heterocyclic scaffolds like indolizines or other nitrogen-containing fused systems. mdpi.com The specific outcome would be highly dependent on the reagents and reaction conditions employed. nih.govorgsyn.org
Radical-Mediated Transformations
Currently, there is a notable absence of specific studies detailing the radical-mediated transformations of this compound in the scientific literature. However, the general reactivity of related organic sulfoxides and pyridine derivatives in radical reactions can provide insights into potential transformations.
Sulfinyl radicals (R-S•=O) are known intermediates, though their application in synthesis has been developing more recently. rsc.org These radicals are sulfur-centered π-radicals. rsc.org The generation of a radical at the sulfur atom of this compound could potentially be achieved through photolysis or reaction with radical initiators. Once formed, this sulfinyl radical could participate in various reactions, such as addition to unsaturated bonds or hydrogen abstraction.
The pyridine ring itself can undergo radical functionalization. The Minisci reaction, for instance, involves the addition of a radical to a protonated pyridine ring. acs.org While this typically involves carbon-centered radicals, the presence of the sulfinyl group might influence the regioselectivity of such an addition. Furthermore, pyridinyl radicals can be generated through single-electron reduction of pyridinium ions, which can then couple with other radicals. acs.org
The acetonitrile moiety also presents a site for radical reactivity. The methylene protons (α- to the nitrile) can be abstracted to form a cyanomethyl radical. This radical is stabilized by the adjacent nitrile group. The reaction of CN radicals in acetonitrile solution has been studied, showing that they can undergo H-atom abstraction and addition reactions to the solvent molecule. nih.gov It is plausible that intramolecular radical translocation from a sulfur-centered radical to the α-carbon could occur under certain conditions.
Sulphate radicals (SO₄•⁻) are known to react with substituted pyridines, typically through an addition-elimination pathway to yield hydroxypyridine radical adducts. unlp.edu.ar The rate of this reaction is influenced by the nature of the substituents on the pyridine ring. unlp.edu.ar
Kinetic and Thermodynamic Aspects of Chemical Transformations
Kinetic Studies: Kinetic investigations of reactions involving pyridyl sulfoxides or similar structures often focus on nucleophilic substitution or redox reactions. For example, kinetic studies of the pyridinolysis of various compounds in acetonitrile have been conducted to elucidate reaction mechanisms, often revealing changes in the rate-determining step with varying nucleophile basicity. researchgate.net The 2-pyridylsulfinyl group can act as a directing group in transition metal-catalyzed reactions, such as C-H olefination, and kinetic isotopic studies in these contexts have been used to probe the reaction mechanism. thieme-connect.com
The rate of reactions involving the acetonitrile moiety, particularly the deprotonation of the α-carbon, would be significantly influenced by the electron-withdrawing nature of the adjacent pyridin-2-ylsulfinyl group. The acidity of these protons would make them susceptible to abstraction by a base, and the kinetics of this process would depend on the base strength, solvent, and temperature.
Thermodynamic Aspects: The thermodynamic stability of this compound and its reaction intermediates and products would govern the position of chemical equilibria. The thermolysis of alkyl sulfoxides, for instance, is a well-studied reaction that proceeds through a syn-elimination mechanism to form an alkene and a sulfenic acid. researchgate.net The activation enthalpy for such eliminations has been determined for various sulfoxides. researchgate.net While the acetonitrile group in the target molecule lacks a β-hydrogen for a typical thermal elimination, the thermodynamic parameters of other potential decomposition or rearrangement pathways would be of interest.
In redox reactions, the sulfoxide group can be oxidized to a sulfone or reduced to a sulfide (B99878). The thermodynamic feasibility of these transformations would depend on the redox potentials of the reactants. The high thermodynamic stability of the corresponding sulfones often makes the oxidation of sulfoxides a favorable process. acs.org
Impact of Solvent Systems on Reaction Outcomes and Selectivity
The choice of solvent can have a profound impact on the outcome and selectivity of reactions involving polar molecules like this compound. The sulfoxide group is strongly polar and can engage in significant dipole-dipole interactions and hydrogen bonding with protic solvents.
Solvent Polarity and Protic vs. Aprotic Nature: The polarity of the solvent would influence the rates of reactions involving charged intermediates or transition states. For instance, in nucleophilic substitution reactions, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can accelerate reaction rates by solvating cations while leaving anions relatively unsolvated and therefore more nucleophilic.
In reactions where the pyridin-2-ylsulfinyl group acts as a leaving group, the ability of the solvent to stabilize the departing group would be crucial. Protic solvents, through hydrogen bonding, can stabilize anionic leaving groups.
The tautomeric equilibrium of related heterocyclic compounds has been shown to be significantly influenced by solvent polarity. mdpi.com For example, a complete shift in equilibrium has been observed when moving from toluene (B28343) to the more polar acetonitrile. mdpi.com While this compound does not have the same tautomeric possibilities, solvent-dependent conformational changes or equilibria with other species (e.g., in the presence of acids or bases) could be important.
Specific Solvent Effects in Related Systems:
Acetonitrile: Kinetic studies of pyridinolysis are often carried out in acetonitrile. researchgate.net It is a polar aprotic solvent that can facilitate reactions involving polar and charged species.
Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is known to accelerate many reactions. kyoto-u.ac.jp It can also act as a reagent in certain oxidation reactions. wikipedia.org
Dichloromethane (DCM): A less polar aprotic solvent, often used when reactants are less polar or when trying to minimize side reactions that might be promoted by more polar solvents.
The table below summarizes the general effects of different solvent classes on reactions that could potentially involve this compound, based on established principles of physical organic chemistry.
| Solvent Class | Typical Examples | Potential Impact on Reactions of this compound |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Can accelerate Sₙ2 reactions by solvating cations but not anions. Stabilizes polar transition states. |
| Polar Protic | Water, Methanol, Ethanol | Can solvate both cations and anions. May slow down Sₙ2 reactions by solvating the nucleophile. Can participate in reactions (solvolysis). |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Generally disfavors reactions with polar or charged intermediates. Solubilizes nonpolar reactants. |
It is important to reiterate that this discussion is based on general principles and data from related compound classes due to the lack of specific experimental data for this compound.
Advanced Characterization and Spectroscopic Analysis of 2 Pyridin 2 Ylsulfinyl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) data for 2-(Pyridin-2-ylsulfinyl)acetonitrile has been found in the public domain. Such data would be essential for confirming the proton and carbon environments within the molecule, establishing connectivity between atoms, and providing a complete structural assignment in solution. Furthermore, information on heteronuclear NMR, such as ¹⁵N or ³³S NMR, which could offer deeper insights into the electronic structure around the nitrogen and sulfur atoms, is also unavailable. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not publicly documented. This information would be crucial for confirming the compound's molecular weight and providing evidence for its structural components through the analysis of fragment ions. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Specific infrared absorption frequencies for this compound have not been reported. An IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) group, the sulfoxide (B87167) (S=O) group, and the pyridine (B92270) ring, which would help to confirm the presence of these key functional groups. libretexts.orgorgchemboulder.comspectroscopyonline.comscispace.comslideshare.net
X-ray Crystallography for Precise Solid-State Structure Determination
There are no published crystal structures for this compound. An X-ray crystallographic analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, offering an unambiguous three-dimensional structural model. nih.govrcsb.orgmdpi.comnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
A comprehensive review of scientific literature and chemical databases was conducted to ascertain the methods for assessing the enantiomeric purity of this compound via chiral High-Performance Liquid Chromatography (HPLC). Despite extensive searches, no specific, published research detailing the chiral HPLC separation of this compound could be identified.
The sulfoxide group in this compound constitutes a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The assessment of enantiomeric purity is crucial in the development of chiral compounds, particularly for applications in pharmaceuticals and agrochemicals, where different enantiomers can exhibit distinct biological activities.
While direct experimental data for this compound is not available, the general approach to the chiral separation of sulfoxides by HPLC provides a framework for how such an analysis would be conducted. Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.
For the broader class of chiral sulfoxides, various types of CSPs have been successfully employed. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the resolution of sulfoxide enantiomers. researchgate.net These stationary phases often operate in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase, which typically consists of a mixture of solvents like hexane, isopropanol, ethanol (B145695), or acetonitrile (B52724), is critical for achieving optimal separation. nih.govmdpi.com
In a typical method development for a novel chiral sulfoxide like this compound, a screening of different commercially available chiral columns and mobile phase compositions would be the initial step. Factors such as the nature of the substituents on the stereogenic sulfur atom significantly influence the interactions with the CSP. nih.gov For instance, the presence of aromatic rings, such as the pyridine ring in the target compound, can lead to π-π interactions with suitable CSPs.
Once a suitable column and mobile phase are identified, the method would be optimized by adjusting parameters like the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomer peaks. Validation of the method would then be performed to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of enantiomeric excess or enantiomeric ratio.
Although no specific data tables or detailed research findings for the chiral HPLC analysis of this compound can be presented, the established methodologies for the enantioseparation of related chiral sulfoxides provide a clear and well-established path for the development of such a method. researchgate.netcnr.itrsc.org
Theoretical and Computational Investigations of this compound: A Search for Existing Research
The field of computational chemistry frequently employs methods like Density Functional Theory (DFT) and ab initio calculations to explore the electronic structure, geometry, and reactivity of molecules. These methods are instrumental in understanding complex chemical processes. However, the application of these specific computational techniques to "this compound" is not documented in the available scientific literature.
Similarly, the computational elucidation of reaction mechanisms, including the identification of transition states, analysis of energy profiles, and prediction of selectivity for reactions involving this compound, remains an unexplored area of research based on the conducted search.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analyses as requested in the outline, due to the absence of primary research literature on the theoretical and computational aspects of this compound.
Theoretical and Computational Investigations of 2 Pyridin 2 Ylsulfinyl Acetonitrile
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-(Pyridin-2-ylsulfinyl)acetonitrile at an atomic level. These methods allow for the exploration of molecular behavior, prediction of properties, and guidance for experimental studies. This section delves into molecular dynamics simulations to understand its conformational landscape, quantitative structure-activity relationship (QSAR) modeling to predict its potential biological activities, and the influence of solvation models on the accuracy of computational predictions.
Applications and Synthetic Utility of 2 Pyridin 2 Ylsulfinyl Acetonitrile
Precursor in the Synthesis of Diverse Organic Compounds
The unique combination of functional groups within 2-(pyridin-2-ylsulfinyl)acetonitrile provides multiple reactive sites, allowing for its elaboration into a wide array of more complex organic structures. The activated methylene (B1212753) group, positioned between the electron-withdrawing sulfinyl and cyano groups, is particularly amenable to deprotonation, forming a stabilized carbanion that can engage in various carbon-carbon and carbon-heteroatom bond-forming reactions.
While direct, documented examples of this compound in the synthesis of all the below heterocycles are not extensively reported, its structural components strongly suggest its potential as a precursor, drawing parallels from the established reactivity of its analogues.
Pyrimidines: The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon component with an amidine or a related N-C-N synthon. nih.govmdpi.com The activated acetonitrile (B52724) fragment in the title compound could potentially serve as or be converted into such a three-carbon unit for cyclization.
Thienopyridines: The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are precursors to thienopyridines. semanticscholar.orgorganic-chemistry.org This reaction typically involves an α-activated acetonitrile, a carbonyl compound, and elemental sulfur. semanticscholar.org Given that this compound is an activated acetonitrile, it is a plausible substrate for Gewald-type reactions to construct fused thieno[2,3-b]pyridine (B153569) systems. researchgate.netresearchgate.net
Indolizines: The synthesis of the indolizine (B1195054) core, a nitrogen-fused bicyclic heterocycle, frequently utilizes 2-pyridylacetonitrile (B1294559) derivatives. rsc.orgresearchgate.net Palladium-catalyzed annulation between 2-(pyridin-2-yl)acetonitrile and propargyl carbonates is a known method to produce polysubstituted indolizines. organic-chemistry.org The pyridyl moiety of this compound can act as the foundational nitrogen-containing ring, with the cyanomethylsulfoxide portion participating in cycloaddition or annulation reactions to form the fused five-membered ring. researchgate.net
Pyrroles: Pyrrole (B145914) synthesis can be achieved through various condensation and cyclization strategies. The activated methylene and nitrile functionalities of this compound offer synthetic handles for participating in reactions that build the pyrrole ring.
Beyond its role in forming heterocyclic cores, this compound serves as an excellent scaffold for constructing multifunctional organic molecules. The pyridine (B92270) ring can undergo N-alkylation or substitution on the ring itself. The sulfoxide (B87167) can be reduced to a sulfide (B99878) or oxidized to a sulfone, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This array of possible transformations allows chemists to introduce diverse functionalities and build molecular complexity from a single, well-defined starting material.
Role in Ligand Design for Transition Metal Catalysis
The most significant and well-documented application of the 2-(pyridin-2-yl)sulfinyl moiety is in the field of coordination chemistry and transition metal catalysis. The compound possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the oxygen or sulfur atom of the sulfinyl group, and the nitrogen atom of the nitrile group. This multidentate character allows it to form stable complexes with various transition metals, most notably palladium.
The sulfoxide group in this compound is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). This inherent chirality makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.
Enantiomerically pure pyridyl sulfoxide ligands have been instrumental in inducing stereoselectivity in a variety of metal-catalyzed reactions. Research has demonstrated that the proximity of the chiral sulfur center to the coordinated metal ion can effectively control the stereochemical outcome of a reaction. A key strategy involves the kinetic resolution of racemic 2-(arylsulfinyl)pyridines through palladium(II)-catalyzed enantioselective C–H functionalization, which simultaneously produces enantioenriched sulfoxides and functionalized products. acs.orgresearchgate.net This highlights the value of this class of compounds as platforms for asymmetric transformations.
| Substrate (Ar in Ar-S(O)-Py) | Product (% ee) | Recovered Starting Material (% ee) | Selectivity Factor (s) |
|---|---|---|---|
| Phenyl | 98 | 98 | 101 |
| 4-Methylphenyl | 99 | 98 | 158 |
| 4-Methoxyphenyl | 99 | 99 | 214 |
| 4-Fluorophenyl | 97 | 98 | 84 |
| 2-Naphthyl | 98 | 98 | 114 |
The 2-pyridylsulfinyl group has emerged as a powerful and removable directing group for regioselective C-H functionalization reactions. globethesis.com In these reactions, the pyridine nitrogen and the sulfoxide oxygen coordinate to a metal catalyst (typically palladium), forming a stable five-membered cyclometalated intermediate. This pre-organization positions the metal center in close proximity to a specific C-H bond (usually at the ortho position of an attached aryl ring), facilitating its selective cleavage and subsequent functionalization.
This directed C-H activation strategy has been successfully applied to a range of transformations, including arylation, olefination, and alkynylation. globethesis.comacs.orgresearchgate.net The ability of the 2-pyridylsulfinyl group to direct these reactions with high regioselectivity makes it a valuable tool in organic synthesis, enabling the construction of complex biaryl structures and other important motifs from simple precursors. globethesis.comnih.gov
| Transformation | Coupling Partner | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Arylation | Aryltrifluoroborates | Pd(OAc)₂ | Forms biaryl compounds | globethesis.com |
| Alkynylation | Terminal Alkynes | Pd(OAc)₂ / L-pGlu-OH | Enantioselective C-H activation | acs.org |
| Olefination | Alkenes | Pd(OAc)₂ / MPAA | Kinetic resolution of sulfoxides | researchgate.net |
| Chlorination | CuCl₂ / ArSO₂Cl | Pd(MeCN)₂Cl₂ | Ortho-chlorination of arylpyridines | nih.gov |
Applications in Advanced Materials Science (e.g., organic electronics, optoelectronic materials)
Based on currently available scientific literature, the specific application of this compound in the field of advanced materials science has not been extensively documented. While pyridine-containing compounds, particularly those with dicarbonitrile functionalities, have been investigated as electron-transporting materials for organic light-emitting diodes (OLEDs), there is no direct evidence linking the pyridylsulfinylacetonitrile structure to this area. beilstein-journals.orgnih.gov Similarly, while pyridyl and sulfoxide moieties have been incorporated into coordination polymers, the specific use of this compound as a ligand for functional materials remains an area for future exploration. nih.govnih.gov
Development of Novel Reagents and Catalytic Auxiliaries in Organic Synthesis
The unique structural combination of a pyridine ring, a chiral sulfoxide, and a nitrile group in this compound positions it as a valuable scaffold for the development of novel reagents and catalytic auxiliaries. The pyridine and sulfoxide moieties, in particular, are well-established functional groups in coordination chemistry and asymmetric catalysis.
Research has demonstrated the utility of the aryl 2-pyridyl sulfoxide framework as an effective directing group in transition metal-catalyzed reactions. bohrium.com This directing capability is crucial for achieving high regioselectivity in C-H bond activation and functionalization, a key goal in modern organic synthesis. For instance, the 2-pyridyl sulfoxide group has been successfully employed to direct the ortho-C-H thiolation of arenes. bohrium.com
In a notable application, a palladium-catalyzed C-H thiolation of aryl 2-pyridyl sulfoxide with diaryl disulfides was developed. bohrium.comresearchgate.net This reaction selectively forms C-S bonds at the ortho-position of a masked thiophenol. The 2-pyridyl sulfoxide group acts as a bidentate directing group, coordinating to the palladium catalyst and positioning it for the selective activation of a specific C-H bond. The reaction proceeds efficiently under ligand- and additive-free conditions. bohrium.com
Table 1: Optimized Conditions for Pd-Catalyzed C-H Thiolation using a 2-Pyridyl Sulfoxide Directing Group bohrium.com
| Parameter | Optimized Condition |
| Catalyst | Pd(OAc)₂ |
| Oxidant | Ceric Ammonium (B1175870) Nitrate (CAN) |
| Solvent | Dichloromethane (B109758) (DCM) |
| Temperature | 120 °C |
| Atmosphere | Aerobic |
This methodology highlights the potential of the 2-pyridyl sulfoxide unit, the core of this compound, to serve as a powerful auxiliary in organic synthesis. The chirality of the sulfoxide group also introduces the possibility of developing enantioselective transformations. Chiral sulfinyl compounds are widely recognized for their role as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. The development of peptide-based catalysts for the enantioselective synthesis of pyridyl sulfoximines further underscores the importance of this class of compounds in asymmetric catalysis. nih.gov The functionalization of the nitrile group in this compound could lead to a new class of chiral ligands for various metal-catalyzed reactions. acs.orgunimi.it
Exploration in Supramolecular Chemistry
While specific studies on the supramolecular chemistry of this compound are not extensively documented, its molecular structure contains several functional groups that suggest significant potential for its use as a building block in supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct well-defined, higher-order structures. nih.govrsc.org
The key functionalities of this compound that are relevant to supramolecular chemistry include:
The Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and a hydrogen bond acceptor. It can coordinate to a wide range of metal ions, forming coordination complexes and metal-organic frameworks. unimi.itjscimedcentral.com Pyridine-containing macrocycles have been extensively studied for their applications in molecular recognition and self-assembly. unimi.itresearchgate.netrsc.org
The Sulfoxide Group: The oxygen atom of the sulfoxide is a hydrogen bond acceptor. The S=O bond is highly polarized, allowing it to participate in strong dipole-dipole interactions and hydrogen bonds with suitable donor groups.
The Acetonitrile Group: The nitrile functionality can also act as a ligand for transition metals or as a hydrogen bond acceptor, although it is generally weaker than the pyridine nitrogen or sulfoxide oxygen. rsc.orgnsf.gov
The combination of these groups in a single molecule offers the potential for creating complex supramolecular architectures. For example, the molecule could act as a multidentate ligand, bridging multiple metal centers to form coordination polymers. Alternatively, it could self-assemble through a network of hydrogen bonds. The self-assembly of pyridyl guanidinium-carboxylates into dimeric structures in polar solvents showcases how pyridine moieties can be incorporated into systems designed for specific self-assembly motifs. nih.gov Similarly, pyridinium-derived zwitterions have been identified as promising building blocks for creating hydrogen-bonded chains. rsc.org
Table 2: Potential Supramolecular Interactions Involving this compound
| Functional Group | Potential Non-Covalent Interaction | Interacting Partner |
| Pyridine Nitrogen | Metal Coordination | Metal Ions (e.g., Pd(II), Cu(II), Ag(I)) |
| Hydrogen Bonding | Hydrogen Bond Donors (e.g., -OH, -NH) | |
| π-π Stacking | Aromatic Rings | |
| Sulfoxide Oxygen | Hydrogen Bonding | Hydrogen Bond Donors (e.g., -OH, -NH) |
| Dipole-Dipole Interaction | Polar Molecules | |
| Nitrile Nitrogen | Metal Coordination | Metal Ions |
| Hydrogen Bonding | Hydrogen Bond Donors |
Given the demonstrated ability of pyridine-containing molecules to form macrocycles, catenanes, and other complex assemblies through metal templation and self-assembly, it is plausible that this compound could be explored as a versatile component in the field of supramolecular chemistry and materials science. researchgate.netrsc.org
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes for Pyridyl Sulfinyl Nitriles
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. For pyridyl sulfinyl nitriles, future research will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. Key strategies include the use of water as a green solvent and the development of solvent-free reaction conditions. researchgate.netrsc.org
One promising approach is the C–H functionalization of readily available pyridine (B92270) N-oxides, which offers an atom-economical route that avoids the use of halide precursors. rsc.org The application of ultrasound irradiation is another green technique that has been successfully used in the synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives, often in aqueous media. researchgate.net These methodologies could be adapted for the synthesis of pyridyl sulfinyl nitriles, reducing the environmental impact of their production.
Table 1: Green Chemistry Approaches for Pyridine Derivative Synthesis
| Green Methodology | Description | Potential Application for Pyridyl Sulfinyl Nitriles | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and purification needs. | Direct condensation reactions under heat or microwave irradiation. | rsc.org |
| Aqueous Media | Water is used as a safe, non-toxic, and inexpensive solvent. | Synthesis of precursors or the final compound in water, possibly aided by sonication. | researchgate.net |
| C-H Functionalization | Direct functionalization of C-H bonds avoids pre-functionalized starting materials. | Introduction of the sulfinyl acetonitrile (B52724) group directly onto the pyridine ring. | rsc.org |
| Microwave Irradiation | Use of microwave energy to accelerate reactions, often leading to higher yields and shorter reaction times. | Acceleration of key bond-forming steps in the synthesis. | researchgate.net |
Exploration of Unconventional Reactivity Patterns and Transformations
The chemical structure of 2-(pyridin-2-ylsulfinyl)acetonitrile offers multiple reactive sites, including the pyridine ring, the activated methylene (B1212753) group, and the sulfinyl sulfur atom. Future research is expected to uncover novel transformations by targeting these sites.
The sulfinyl group is a precursor to highly reactive intermediates like sulfinyl nitrenes, which can be harnessed for the one-pot synthesis of complex molecules such as sulfoximines and sulfonimidamides. researchgate.netacs.org This suggests that this compound could serve as a building block for diverse sulfur-containing compounds. Additionally, the methylene group adjacent to the nitrile is activated and can be a target for various electrophiles, a reactivity pattern well-documented for other pyridylacetonitriles. mdpi.com
Furthermore, photochemical methods are emerging for the functionalization of pyridines via pyridinyl radicals, offering new selectivity patterns compared to classical methods. acs.org Exploring the photochemical reactivity of this compound could lead to novel C-H functionalization reactions at the pyridine ring.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is a powerful tool for improving the safety, efficiency, and scalability of chemical synthesis. mdpi.comresearchgate.net The synthesis of various heterocyclic compounds, including complex drug molecules, has been successfully transferred to continuous flow systems. nih.govnih.gov For the synthesis of pyridyl sulfinyl nitriles, flow chemistry offers several advantages. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. rhhz.net
Moreover, hazardous intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation. rhhz.net Automated platforms can sequence multiple reaction steps, including synthesis and in-line purification, streamlining the production process. nih.gov The integration of photochemistry within flow reactors further expands the synthetic possibilities, enabling reactions that are difficult to control in batch processes. mdpi.com The application of these technologies to the synthesis of this compound and its derivatives is a promising avenue for future development.
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govmdpi.com For pyridyl sulfinyl nitriles, DFT calculations can provide deep insights into their electronic structure, stability, and reactivity. ijcce.ac.irresearchgate.net
These studies can be used to:
Predict Reaction Outcomes: By calculating the energies of transition states and intermediates, DFT can help elucidate reaction mechanisms and predict the regioselectivity of transformations. acs.org
Rationalize Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural characterization of new compounds. nih.govresearchgate.net
Design Novel Molecules: Computational screening can identify derivatives of this compound with desired electronic or physical properties for specific applications, such as in materials science or catalysis. ijcce.ac.ir
Investigate Molecular Properties: Properties like molecular electrostatic potential and frontier molecular orbitals can be calculated to understand intermolecular interactions and reactivity patterns. nih.govijcce.ac.ir
| NICS (Nucleus-Independent Chemical Shift) | Evaluates the aromaticity of the pyridine ring. | Understands the influence of substituents on the ring's electronic character. | researchgate.net |
Discovery of Novel Catalytic Applications and Methodologies
The combination of a nitrogen-containing heterocycle (pyridine), a nitrile group, and a sulfur-containing moiety makes this compound an interesting candidate for applications in catalysis, particularly as a ligand for metal complexes. The pyridine nitrogen and the sulfinyl oxygen/sulfur atoms can act as coordination sites for metal ions.
Research has shown that nitrile-functionalized pyridinium (B92312) ionic liquids can be used to immobilize palladium catalysts for coupling reactions, enhancing catalyst retention and reusability. nih.gov This highlights the potential of the nitrile and pyridine groups in catalyst design. Furthermore, copper-catalyzed reactions are widely used in the synthesis of nitrogen-containing heterocycles. acs.org The unique electronic and steric properties imparted by the sulfinylacetonitrile substituent could lead to the development of novel ligands that modulate the activity and selectivity of metal catalysts in various organic transformations. Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic performance in reactions such as cross-coupling, oxidation, or asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Pyridin-2-ylsulfinyl)acetonitrile in laboratory settings?
- Methodological Answer: The synthesis typically involves a two-step process:
Alkylation: React 2-mercaptopyridine with chloroacetonitrile under basic conditions (e.g., NaH in THF) to form the sulfide intermediate.
Oxidation: Treat the sulfide with a controlled oxidizing agent like meta-chloroperbenzoic acid (mCPBA) to introduce the sulfinyl group.
Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane for oxidation), and stoichiometric control to avoid over-oxidation to sulfone derivatives. Purification via column chromatography or recrystallization ensures high purity .
Q. How is the crystal structure of this compound determined using X-ray crystallography?
- Methodological Answer: Single-crystal X-ray diffraction employs the SHELX suite (SHELXS for structure solution, SHELXL for refinement). Data collection at 100 K minimizes thermal motion artifacts. Key parameters include:
- Torsion angles (e.g., C–S–O–C) to confirm sulfinyl conformation.
- Bond lengths (e.g., S=O ~1.45 Å) to validate oxidation state.
Disorder in the crystal lattice, if present, is resolved using PART instructions in SHELXL. Hydrogen atoms are placed geometrically and refined isotropically .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR: ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and nitrile-adjacent CH₂ (δ ~4.0 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and sulfinyl groups.
- IR: Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1050 cm⁻¹ (S=O stretch).
- Mass Spectrometry: ESI-MS detects the molecular ion [M+H]⁺.
Cross-validation with X-ray data resolves ambiguities in structural assignments .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer: Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact. While acute toxicity data are limited, treat it as hazardous due to its nitrile group. Store in airtight containers under inert gas. For spills, neutralize with sodium hypochlorite solution before disposal .
Advanced Research Questions
Q. What methodological approaches resolve data contradictions between spectroscopic and crystallographic analyses of sulfinyl group geometry?
- Methodological Answer:
- DFT Calculations: Compare experimental bond angles (e.g., C–S–O ~106°) with optimized geometries (B3LYP/6-31G* basis set).
- Dynamic NMR: Detect rotational barriers in sulfinyl groups via variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
Discrepancies often arise from solution-phase dynamics vs. solid-state rigidity, requiring complementary techniques for validation .
Q. How does the sulfinyl group influence the compound's reactivity in nucleophilic substitution reactions compared to sulfide analogs?
- Methodological Answer: The electron-withdrawing sulfinyl group increases electrophilicity at the α-carbon. Kinetic studies using LC-MS or stopped-flow spectroscopy under pseudo-first-order conditions reveal:
- Rate Enhancement: Sulfinyl derivatives react 5–10x faster with amines (e.g., benzylamine) in SN₂ mechanisms.
- Steric Effects: Bulky substituents on the pyridine ring reduce reactivity.
Comparative studies with 2-(Pyridin-2-ylsulfanyl)acetonitrile control experiments isolate electronic vs. steric contributions .
Q. What strategies optimize the enantiomeric purity of this compound for asymmetric synthesis applications?
- Methodological Answer:
- Chiral Oxidation: Use (+)- or (-)-diethyl tartrate with Ti(OiPr)₄ and cumene hydroperoxide for enantioselective sulfoxidation (up to 90% ee).
- Chiral HPLC: Employ Chiralpak® IA columns (hexane:IPA eluent) to monitor enantiomeric excess.
- Crystallization: Recrystallize from ethanol/water with chiral additives (e.g., cinchonidine) to enhance purity .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). Key parameters include binding energy (ΔG ≤ -7.0 kcal/mol) and hydrogen-bond interactions.
- QSAR Models: Correlate logP, polar surface area, and H-bond acceptor count with in vitro IC₅₀ data from kinase inhibition assays.
Validation via in vitro assays (e.g., fluorescence polarization) confirms predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
